molecular formula C16H22N4O2 B2989094 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2380042-36-2

2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2989094
CAS No.: 2380042-36-2
M. Wt: 302.378
InChI Key: FRAFSZZSDPAVQU-UHFFFAOYSA-N
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Description

2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and an oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of an amidoxime with an appropriate carboxylic acid derivative. The piperidine ring can be introduced via nucleophilic substitution reactions, and the final coupling with the pyridine ring is achieved through etherification reactions under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)benzene
  • 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)thiophene

Uniqueness

What sets 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-9-15(3-6-17-12)21-11-14-4-7-20(8-5-14)10-16-18-13(2)22-19-16/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAFSZZSDPAVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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